

Copper Citrate: A Highly Bioavailable Copper Source for Animal Feed Supplements

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Compound of Interest

Compound Name: Copper citrate

Cat. No.: B092397

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Copper is an essential trace mineral vital for numerous physiological functions in animals, including growth, red blood cell formation, bone development, immune function, and antioxidant defense. While traditionally supplemented in animal diets as inorganic salts like copper sulfate, there is growing interest in organic copper sources due to their potential for higher bioavailability and reduced environmental impact. **Copper citrate**, a chelated form of copper, has emerged as a promising alternative. These application notes provide a comprehensive overview of **copper citrate** as a feed supplement, including its effects on animal performance and detailed experimental protocols for its evaluation.

I. Comparative Efficacy of Copper Citrate

Studies in various animal species, particularly poultry and swine, have demonstrated that **copper citrate** is an effective source of copper, often showing comparable or superior results to copper sulfate, even at lower inclusion levels.

Data Summary

The following tables summarize the quantitative data from studies comparing **copper citrate** (CC) with copper sulfate (CS) in broilers and weanling pigs.

Table 1: Effects of **Copper Citrate** vs. Copper Sulfate on Broiler Performance (42-day trial)[1]

Treatment Group	Average Daily Gain (g)	Average Daily Feed Intake (g)	Feed Conversion Ratio (FCR)
Control (No added Cu)	55.2	100.5	1.82
CS-50 (50 mg/kg Cu)	58.9	101.2	1.72
CS-100 (100 mg/kg Cu)	60.1	102.3	1.70
CC-50 (50 mg/kg Cu)	60.5	102.1	1.69
CC-100 (100 mg/kg Cu)	61.8	103.0	1.67

Table 2: Nutrient Digestibility in Broilers Supplemented with **Copper Citrate** vs. Copper Sulfate^[1]

Treatment Group	Energy Digestibility (%)	Crude Protein Digestibility (%)
Control	75.2	68.5
CS-50	76.8	70.1
CS-100	77.5	71.2
CC-50	78.1	70.5
CC-100	79.2	71.8

Table 3: Antioxidant Status in Broilers Supplemented with **Copper Citrate** vs. Copper Sulfate^[1]

Treatment Group	Serum Ceruloplasmin (mg/dL)	Serum Cu-Zn Superoxide Dismutase (U/mL)
Control	18.5	150.2
CS-50	22.1	165.8
CS-100	23.5	172.4
CC-50	23.8	175.1
CC-100	25.2	180.5

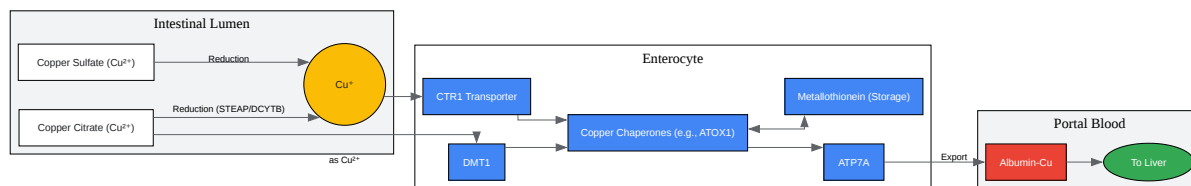
Table 4: Performance of Weanling Pigs Supplemented with **Copper Citrate** vs. Copper Sulfate (45-day trial)[2][3]

Treatment Group	Average Daily Gain (g)	Average Daily Feed Intake (g)	Feed Conversion Ratio (FCR)	Fecal Copper (mg/kg)
Control (10 ppm Cu as CS)	350	550	1.57	50
CS-250 (250 ppm Cu)	420	610	1.45	450
CC-125 (125 ppm Cu)	415	605	1.46	280

II. Signaling Pathways and Experimental Workflows

Copper Absorption and Metabolism

Copper from feed supplements is primarily absorbed in the small intestine. The process involves reduction of cupric ions (Cu^{2+}) to cuprous ions (Cu^{+}), transport into the enterocyte, intracellular trafficking by chaperone proteins, and subsequent export into the portal circulation for transport to the liver, the central organ for copper metabolism.[4][5][6] The liver then stores copper, incorporates it into enzymes like ceruloplasmin, or excretes excess amounts into the bile.[4][6][7]

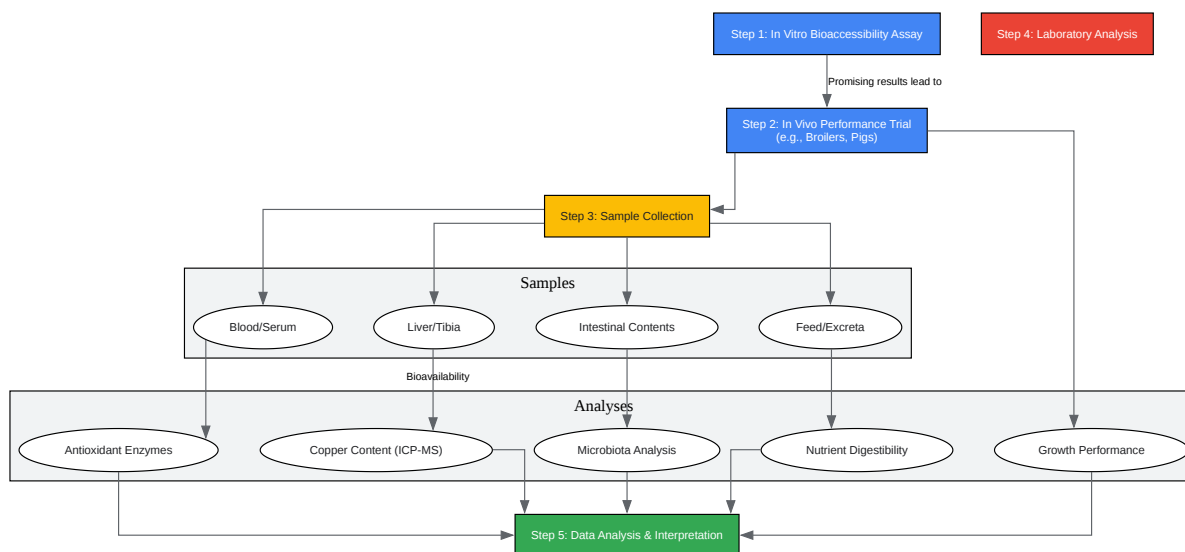


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Caption: Cellular pathway of copper absorption in the intestine.

Experimental Workflow for Bioavailability Assessment

A typical workflow to evaluate the bioavailability of a new copper source like **copper citrate** involves a multi-step process, from initial in vitro screening to comprehensive in vivo trials.



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Caption: General workflow for evaluating a novel copper source.

III. Experimental Protocols

Protocol 1: In Vivo Relative Bioavailability of Copper in Broilers

This protocol is designed to determine the relative bioavailability of copper from **copper citrate** compared to a standard source, typically copper sulfate.

1. Animals and Housing:

- A total of 360 day-old male broiler chicks (e.g., Ross 308) are randomly allocated to 5 treatment groups.[\[1\]](#)
- Each group consists of 6 replicate pens with 12 birds per pen.
- Birds are housed in floor pens with appropriate bedding, temperature, and lighting conditions.

2. Diets and Experimental Design:

- A basal corn-soybean meal diet, deficient in copper, is formulated.
- Treatments:
 - Basal diet (Control)
 - Basal diet + 50 mg/kg Cu from Copper Sulfate (CS-50)
 - Basal diet + 100 mg/kg Cu from Copper Sulfate (CS-100)
 - Basal diet + 50 mg/kg Cu from **Copper Citrate** (CC-50)
 - Basal diet + 100 mg/kg Cu from **Copper Citrate** (CC-100)[\[1\]](#)
- Feed and water are provided ad libitum for 42 days.

3. Data and Sample Collection:

- Growth Performance: Body weight and feed intake are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
- Digestibility: From day 39 to 42, excreta are collected to determine the apparent digestibility of energy and crude protein.
- Blood Sampling: On day 42, blood samples are collected from two birds per pen via wing venipuncture to obtain serum for antioxidant enzyme analysis.

- Tissue Sampling: The same birds are euthanized, and liver samples are collected to determine copper concentration.

4. Bioavailability Calculation:

- Relative bioavailability is calculated using the slope-ratio assay method.
- Liver copper concentration is regressed on supplemental copper intake.
- Bioavailability of **copper citrate** relative to copper sulfate (set at 100%) is calculated as:
 $(\text{Slope of CC} / \text{Slope of CS}) * 100$.

Protocol 2: In Vitro Bioaccessibility of Copper

This protocol simulates the digestion process in the gastrointestinal tract to estimate the soluble (bioaccessible) fraction of copper from a feed supplement.

1. Materials:

- Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF).
- Enzymes: α -amylase, pepsin, pancreatin, and bile salts.
- pH meter, incubator shaker (37°C).

2. Procedure:

- Oral Phase:
 - Weigh 1g of the feed sample containing the copper source into a flask.
 - Add 10 mL of SSF containing α -amylase.
 - Adjust pH to 6.8 and incubate at 37°C for 5 minutes with gentle shaking.
- Gastric Phase:
 - Add 20 mL of SGF containing pepsin to the mixture.

- Adjust pH to 2.5.
- Incubate at 37°C for 2 hours with constant agitation.
- Intestinal Phase:
 - Add 20 mL of SIF containing pancreatin and bile salts.
 - Adjust pH to 7.0.
 - Incubate at 37°C for 2 hours with constant agitation.
- Analysis:
 - Centrifuge the final digestate.
 - Filter the supernatant (the soluble, bioaccessible fraction).
 - Analyze the copper concentration in the filtered supernatant using ICP-MS or AAS.
 - Bioaccessibility (%) = (Cu in supernatant / Total Cu in sample) * 100.

Protocol 3: Copper Analysis in Liver Tissue by ICP-MS

This protocol outlines the procedure for quantifying copper concentration in animal liver tissue.

1. Sample Preparation:

- Weigh approximately 0.5 g of dried liver tissue into a digestion vessel.[8]
- Add 5 mL of concentrated nitric acid (HNO₃).[8]
- Allow the sample to pre-digest at room temperature for a few hours.

2. Digestion:

- Place the vessel in a block digester or microwave digestion system.
- Heat the sample at 120-130°C for several hours until the solution is clear.[8]

- Cautiously add a small amount of hydrogen peroxide (H_2O_2) to complete the digestion of any remaining organic matter.
- Cool the digestate to room temperature.

3. Analysis:

- Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.[8]
- Further dilute an aliquot of the sample for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9]
- Prepare calibration standards and a blank.
- Aspirate the samples, standards, and blank into the ICP-MS.
- The instrument measures the intensity of the copper isotopes (^{63}Cu and ^{65}Cu) to determine the concentration.
- Results are expressed as mg of copper per kg of dry tissue.

Protocol 4: Serum Ceruloplasmin Activity Assay

This colorimetric assay is based on the oxidase activity of ceruloplasmin.

1. Sample Preparation:

- Serum contains chloride, which inhibits ceruloplasmin activity. Chloride must be removed.
- Ammonium Sulfate Precipitation:
 - Mix 100 μL of serum with 100 μL of saturated ammonium sulfate.[10][11][12]
 - Incubate on ice for 5 minutes.
 - Centrifuge to pellet the protein. Discard the supernatant.
 - Re-dissolve the protein pellet in 160 μL of deionized water.[10][11][12]

2. Assay Procedure (based on a commercial kit):[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Add 5-20 μL of the prepared sample to a 96-well plate. Adjust the volume to 100 μL with assay buffer.
- Prepare a standard curve using a provided oxidizer standard.
- Prepare a Reaction Mix containing an oxidase substrate and assay buffer.
- Add 100 μL of the Reaction Mix to each well.
- Read the absorbance kinetically at 560 nm at 25°C. The reaction is linear for 15-20 minutes.
- Calculate the ceruloplasmin activity based on the rate of change in absorbance compared to the standard curve. Activity is typically expressed in mU/mL.

Protocol 5: Cu-Zn Superoxide Dismutase (SOD) Activity Assay

This assay measures the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals.

1. Sample Preparation:

- Serum/Plasma: Collect blood with an anticoagulant (EDTA or heparin). Centrifuge to obtain plasma. Serum can also be used. Dilute samples as needed with dilution buffer.[\[13\]](#)[\[14\]](#)
- Tissue Homogenate: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant.

2. Assay Procedure (based on a commercial kit):[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Add 20 μL of sample or SOD standard to a 96-well plate.
- Prepare a WST Working Solution. Add 160 μL to each well.
- Initiate the reaction by adding 20 μL of an Enzyme Working Solution (containing xanthine oxidase) to all wells except the blank.

- Incubate the plate at 37°C for 20-30 minutes.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of inhibition for each sample: $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$.
- Determine the SOD activity (U/mL) by comparing the sample's inhibition percentage to the standard curve.

Protocol 6: Enumeration of Intestinal Microbiota

This protocol provides a general method for quantifying specific bacteria in the intestinal contents of poultry.

1. Sample Collection:

- Aseptically collect contents from the ileum and cecum of euthanized birds.
- Place samples in sterile containers and keep them on ice for immediate processing.

2. Sample Preparation and Dilution:

- Weigh 1 g of intestinal contents and homogenize it in 9 mL of sterile Maximum Recovery Diluent (MRD).[\[17\]](#)
- Perform a series of 10-fold serial dilutions in MRD.

3. Plating and Incubation:

- For *Escherichia coli*:
 - Spread-plate 0.1 mL of appropriate dilutions onto MacConkey agar or TBX agar.
 - Incubate aerobically at 37°C for 24 hours.[\[17\]](#)
- For *Lactobacillus* spp.:
 - Spread-plate 0.1 mL of appropriate dilutions onto MRS agar.

- Incubate anaerobically at 37°C for 48-72 hours.[17]

4. Enumeration:

- Count the colonies on plates that have between 30 and 300 colonies.
- Calculate the number of colony-forming units per gram (CFU/g) of intestinal contents by multiplying the colony count by the dilution factor.

Conclusion

The data and protocols presented here indicate that **copper citrate** is a highly effective source of copper for animal feed supplements. It demonstrates excellent bioavailability, leading to improved growth performance, nutrient utilization, and antioxidant status in animals.[1] Furthermore, its use can lead to lower copper excretion, offering an environmental advantage over traditional copper sulfate supplementation.[2][3] The provided protocols offer a robust framework for researchers and professionals to evaluate **copper citrate** and other novel copper sources, ensuring the development of safe and efficacious animal nutrition products.

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